30‑Fold Lower Vapour Pressure vs. Trimethylarsine Reduces Inhalation Exposure Risk
Triethylarsine exhibits a vapour pressure of 8.91 mmHg at 25 °C, compared to 264.6 mmHg for trimethylarsine (TMAs) and 35.0 mmHg for diethylarsine (DEAsH) under identical temperature conditions . The 30‑fold and 4‑fold reductions, respectively, translate directly into a lower airborne concentration under identical ventilation scenarios, supporting the class‑level recommendation that fully substituted trialkylarsines be preferred for inhalation safety [1]. No other fully substituted liquid arsenic alkyl provides this combination of low volatility and full alkyl substitution.
| Evidence Dimension | Vapour pressure at 25 °C |
|---|---|
| Target Compound Data | 8.91 mmHg |
| Comparator Or Baseline | Trimethylarsine: 264.6 mmHg; Diethylarsine: 35.0 mmHg |
| Quantified Difference | ~30‑fold lower than TMAs; ~4‑fold lower than DEAsH |
| Conditions | Standard condition, 25 °C, 760 mmHg |
Why This Matters
Lower vapour pressure reduces the potential for acute inhalation exposure during transfer and reactor loading, a critical differentiator when selecting among liquid arsenic precursors for safety‑sensitive manufacturing environments.
- [1] R. G. Wolfson, 'Liquid sources of arsenic for thin-film semiconductor deposition,' AIP Conf. Proc. 166, 19–28 (1988). View Source
